Dihydroisopomiferitin trimethyl ether
Description
Dihydroisopomiferitin trimethyl ether is a methoxylated flavonoid derivative characterized by a dihydroflavonoid backbone with three methoxy (-OCH₃) groups substituted at specific positions. These compounds are typically isolated from plant sources and exhibit diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties . The trimethylation of hydroxyl groups on flavonoid skeletons enhances lipophilicity, which is critical for membrane permeability and bioactivity .
Properties
CAS No. |
5432-73-5 |
|---|---|
Molecular Formula |
C27H34O6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(5-methoxy-2,2,8,8-tetramethyl-3,4,9,10-tetrahydropyrano[2,3-h]chromen-6-yl)ethanone |
InChI |
InChI=1S/C27H34O6/c1-26(2)12-10-17-23(32-26)18-11-13-27(3,4)33-25(18)22(24(17)31-7)19(28)14-16-8-9-20(29-5)21(15-16)30-6/h8-9,15H,10-14H2,1-7H3 |
InChI Key |
VIAVIRSOTXISQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C(C(=C2O1)C(=O)CC4=CC(=C(C=C4)OC)OC)OC)CCC(O3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroisopomiferitin trimethyl ether typically involves the etherification of dihydroisopomiferitin. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using similar principles as the Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dihydroisopomiferitin trimethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Dihydroisopomiferitin trimethyl ether has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dihydroisopomiferitin trimethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and tetrahydropyrano chromen ring system play a crucial role in its reactivity and interactions. These structural features enable the compound to participate in various chemical reactions and biological processes .
Comparison with Similar Compounds
Antifungal Activity
- Apigenin trimethyl ether : Exhibited an IC₅₀ of 17.63 µg/mL against Candida albicans but weaker activity against Pyricularia oryzae, suggesting species-specific membrane interactions .
- 6-Methoxymyricetin 3,3′,4′-trimethyl ether : Demonstrated potent antifungal activity in Coccoloba cowellii extracts, with methoxy groups at positions 3, 3′, and 4′ critical for efficacy .
Vasorelaxant Activity
Antioxidant and Cytotoxic Effects
- Myricetin 3,7,3′-trimethyl ether : Displayed cytotoxicity against human cancer cell lines, with IC₅₀ values comparable to doxorubicin in some assays .
- Quercetin 3,7,4′-trimethyl ether: Identified in Bauhinia thonningii, showed moderate antioxidant activity but lower cytotoxicity than non-methylated quercetin .
Structure-Activity Relationships (SAR)
- Position 6 Methoxy Groups : Critical for antifungal activity in polymethoxy flavones (e.g., apigenin trimethyl ether) .
- Hydroxyl Group Retention : Vasorelaxant activity diminishes with increased methylation; quercetin derivatives with free hydroxyls at positions 3′ and 4′ exhibit higher potency .
- Lipophilicity : Trimethylation enhances membrane permeability but may reduce solubility, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
